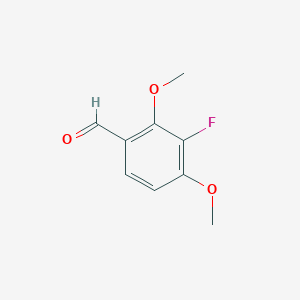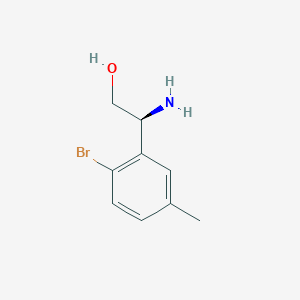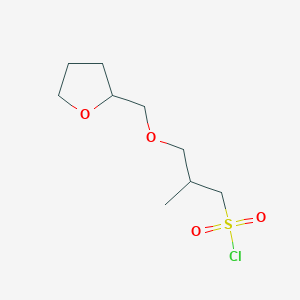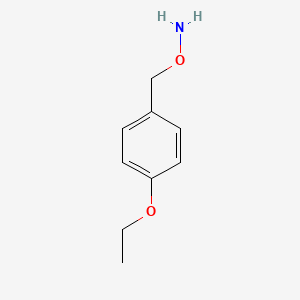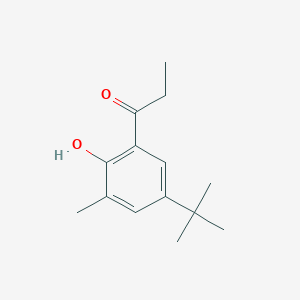
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a propanone side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-tert-butyl-2-hydroxy-3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-2-one or 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propanoic acid.
Reduction: Formation of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)-2-bromopropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group in the propanone side chain can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one: Similar structure with a different position of the tert-butyl group.
1-(5-Tert-butyl-2-hydroxy-4-methylphenyl)propan-1-one: Similar structure with a different position of the methyl group.
1-(5-Tert-butyl-2-hydroxy-3-ethylphenyl)propan-1-one: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The hydroxyl and carbonyl groups enable diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-(5-tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-6-12(15)11-8-10(14(3,4)5)7-9(2)13(11)16/h7-8,16H,6H2,1-5H3 |
InChI-Schlüssel |
JEPYRIFNZBWDIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


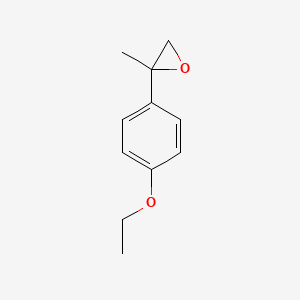

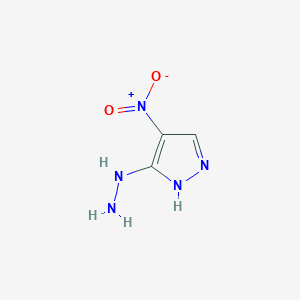
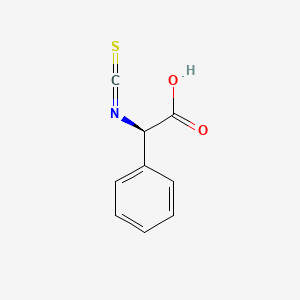
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
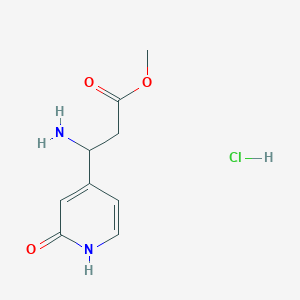
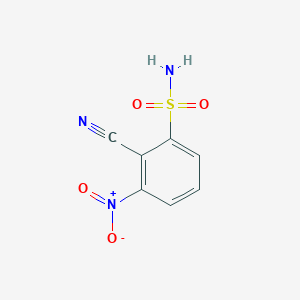
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)

